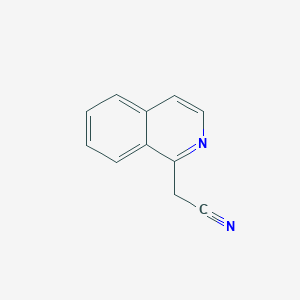

2-(Isoquinolin-1-yl)acetonitrile

Descripción

Contextual Significance of Isoquinoline (B145761) and Acetonitrile (B52724) Scaffolds in Contemporary Organic Synthesis Research

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant therapeutic properties. nih.govwikipedia.org Its presence is integral to the molecular architecture of numerous pharmaceuticals, where it contributes to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. nih.govresearchgate.netnih.govpharmaguideline.com This has rendered the synthesis of isoquinoline derivatives a subject of intense and ongoing research in medicinal and organic chemistry. nih.govrsc.org The development of novel and efficient methodologies for constructing and functionalizing the isoquinoline core remains a key objective for synthetic chemists. nih.govorganic-chemistry.org

The acetonitrile unit, on the other hand, is a fundamental and versatile component in organic synthesis. mdpi.com Beyond its common application as a polar aprotic solvent, acetonitrile serves as a valuable two-carbon building block. wikipedia.orgyufenggp.com It can act as a source of both carbon and nitrogen, participating in a variety of chemical transformations to introduce the cyanomethyl group or to construct nitrogen-containing heterocycles. mdpi.comontosight.aintnu.no Its utility spans from being a reactant in nucleophilic additions and substitutions to being a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgyufenggp.comontosight.aiwisdomlib.org The combination of the biologically significant isoquinoline core with the synthetically adaptable acetonitrile fragment in 2-(Isoquinolin-1-yl)acetonitrile creates a molecule of considerable interest and potential.

Historical Trajectories and Key Milestones in the Academic Investigation of this compound and Related Cyanomethyl Isoquinoline Derivatives

The history of synthesizing functionalized isoquinolines is rich, with several named reactions forming the bedrock of this field, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses. wikipedia.orgpharmaguideline.comquimicaorganica.org A particularly relevant historical development for the introduction of substituents at the C-1 position of isoquinoline is the Reissert reaction. wikipedia.org First reported by Arnold Reissert, this reaction traditionally involves the treatment of quinoline (B57606) or isoquinoline with an acid chloride and potassium cyanide to form a Reissert compound, such as a 2-acyl-1-cyano-1,2-dihydroisoquinoline. wikipedia.orgrsc.org These Reissert compounds have proven to be valuable intermediates for further synthetic transformations. dntb.gov.uaacs.orgacs.org

The direct introduction of a cyanomethyl group to the isoquinoline ring represents a more direct path to compounds like this compound. Early methods explored the reaction of isoquinolinium salts. For instance, research in the late 1990s demonstrated a regioselective route to cyanomethyl-1,2-dihydro-N-methyl-isoquinolines by reacting methyl-isoquinolinium iodides with trimethylsilylacetonitrile. researchgate.net This work highlighted the challenges and the need for regioselective methods for functionalizing the isoquinoline ring. The development of such methods has been a continuing area of focus, paving the way for more efficient access to 1-cyanomethylated isoquinoline derivatives.

Overview of Advanced Synthetic Utility and Reactive Potential of this compound in Modern Organic Chemistry

This compound is a versatile precursor in modern organic synthesis, primarily due to the reactivity of the methylene (B1212753) group adjacent to the cyano function and the isoquinoline ring system. This reactivity allows it to serve as a key building block for the construction of more complex, fused heterocyclic systems.

One of the prominent applications of this compound is in Hantzsch-like reactions. For instance, 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile (B11878684) has been utilized in reactions with various ethyl acetate (B1210297) derivatives or aldehydes and malononitrile (B47326) to synthesize novel pyrido[2,1-a]isoquinoline derivatives. adelphi.eduresearchgate.net These reactions, often catalyzed by a base like piperidine, proceed through a cascade of condensation and cyclization steps to afford polycyclic structures. adelphi.edusemanticscholar.org A recent study detailed the Hantzsch-like reaction of this compound with various aldehydes and dimedone to efficiently produce tetracyclic 13-arylisoquinolino[2,1-a]quinoline-12-carbonitrile derivatives. researchgate.netx-mol.com

Furthermore, the N-cyanomethylisoquinolinium ylide, generated in situ from the corresponding N-cyanomethylisoquinolinium salt, is a reactive intermediate for cycloaddition reactions. nih.govacs.org These 1,3-dipolar cycloadditions with various dipolarophiles, such as 2-arylidene-1,3-indanediones, provide access to complex spiro- and fused-pyrrolo[2,1-a]isoquinoline systems. nih.govacs.org In some cases, tandem double [3+2] cycloaddition reactions have been observed, leading to unique and intricate heterocyclic frameworks. nih.govacs.org The reactivity of these ylides has also been harnessed in reactions with polyfluoroalkanoates to create indolizine (B1195054) derivatives bearing both fluoroalkyl and cyano groups. researchgate.net

The synthetic utility is further demonstrated in multicomponent reactions. For example, 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile has been used in a multicomponent reaction with bis(aldehydes) and malononitrile to synthesize bis(pyrido[2,1-a]isoquinoline-1,3-dicarbonitriles). researchgate.net These examples underscore the role of this compound and its derivatives as powerful synthons for generating molecular diversity and constructing complex, biologically relevant heterocyclic structures. semanticscholar.org

Data Tables

Table 1: Synthesis of Pyrido[2,1-a]isoquinoline Derivatives via Hantzsch-like Reaction

This table summarizes the synthesis of various pyrido[2,1-a]isoquinoline derivatives starting from a substituted isoquinoline-1-acetonitrile. The reactions demonstrate the utility of this scaffold in building complex heterocyclic systems.

| Starting Isoquinoline Acetonitrile | Reactant(s) | Product Type | Reference |

| 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile | Ethylacetate derivatives | Pyrido[2,1-a]isoquinolines | researchgate.net |

| 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile | Aldehydes, Malononitrile | Bis(pyrido[2,1-a]isoquinoline-1,3-dicarbonitriles) | researchgate.net |

| This compound | Aldehydes, Dimedone | 13-Arylisoquinolino[2,1-a]quinoline-12-carbonitriles | researchgate.netx-mol.com |

| 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile | Ethyl 3-aryl-2-cyanoacrylates | 4H-Pyrido[2,1-a]isoquinoline-1,3-dicarbonitriles | semanticscholar.org |

Table 2: Cycloaddition Reactions of N-Cyanomethylisoquinolinium Ylide

This table showcases the application of N-cyanomethylisoquinolinium ylide, derived from the corresponding salt, in cycloaddition reactions to form diverse heterocyclic products.

| Ylide Precursor | Dipolarophile/Reactant | Product Type | Reference |

| N-cyanomethylisoquinolinium chloride | 2-Arylidene-1,3-indanediones | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] | nih.govacs.org |

| N-cyanomethylisoquinolinium chloride | Aromatic aldehydes, 1,3-indanediones | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives | nih.govacs.org |

| N-cyanomethylisoquinolinium ylide | 2,2-Dihydropolyfluoroalkanoates | Fluoroalkyl and cyano-substituted indolizines | researchgate.net |

Propiedades

IUPAC Name |

2-isoquinolin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNHQDSOMMJMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Isoquinolin 1 Yl Acetonitrile and Its Analogs

Strategies for C-C Bond Formation at the Isoquinoline (B145761) C-1 Position

The introduction of a cyanomethyl group at the C-1 position of the isoquinoline nucleus is a key transformation for accessing 2-(isoquinolin-1-yl)acetonitrile. This section explores several prominent methodologies for achieving this C-C bond formation.

Nucleophilic Acetonitrile (B52724) Addition to Isoquinolinium Salts and Derivatives

The reaction of isoquinoline with nucleophiles typically occurs at the C-1 position, which is electrophilic in nature. youtube.com The activation of acetonitrile to act as a nucleophile is a critical step in this approach. Due to the high pKa of simple alkylnitriles, strong bases are often required for deprotonation. organic-chemistry.org However, recent advancements have focused on milder reaction conditions.

A cooperative catalytic system employing a cationic ruthenium complex, an amine base like DBU, and a sodium salt (NaPF6) has been shown to effectively activate acetonitrile for nucleophilic addition to aldehydes and imines under mild basic conditions. organic-chemistry.org This method proceeds via an in situ-generated, Ru-bound, metalated nitrile. organic-chemistry.org The nucleophilicity of anions, including the cyanide anion, can be influenced by the solvent system. In polar aprotic solvents such as acetonitrile, anions that are poor nucleophiles in protic solvents can exhibit enhanced reactivity. khanacademy.org The solvent can solvate the nucleophile, and the energy required to strip away these solvent molecules affects the nucleophile's effectiveness. khanacademy.org

The addition of nucleophiles to α,β-unsaturated systems, which can be analogous to the activated isoquinoline system, is well-documented. For instance, the kinetics of thiol addition to α,β-unsaturated thiol esters show that reaction rates increase with higher pH. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches Utilizing Nitrile Precursors

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C-C bonds. The cyanation of aryl halides and pseudohalides is a prominent method for synthesizing aryl nitriles. nih.govresearchgate.net While early methods often required harsh conditions and stoichiometric amounts of toxic cyanide reagents, significant progress has been made in developing milder and more efficient protocols. nih.gov

Modern palladium-catalyzed cyanation reactions can be applied to a wide range of (hetero)aryl chlorides and bromides, often with low catalyst loadings and at moderate temperatures. nih.gov The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]), has become a common strategy. nih.govnih.govsci-hub.se These reactions typically proceed through an oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanide exchange and reductive elimination. researchgate.net Catalyst deactivation by excess cyanide is a known challenge, which has been addressed through various strategies, including the slow addition of the cyanide source. researchgate.net

Recent developments have expanded the scope of these reactions to include a variety of functional groups and heterocyclic systems. nih.govorganic-chemistry.org For instance, a mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media has been reported, operating at temperatures from room temperature to 40 °C. organic-chemistry.org This method has been successfully applied to the synthesis of complex molecules, demonstrating its robustness and pharmaceutical relevance. organic-chemistry.org

| Catalyst System | Cyanide Source | Substrate Scope | Conditions | Yield | Reference |

| Pd(OAc)2 / Ligand | K4[Fe(CN)6]·3H2O | (Hetero)aryl chlorides and bromides | Dioxane/Water, ≤ 100 °C, 1 h | Good to Excellent | nih.gov |

| Pd Precatalyst | Zn(CN)2 | (Hetero)aryl halides and triflates | H2O/THF, rt to 40 °C | High | organic-chemistry.org |

| Pd(OAc)2 | K4[Fe(CN)6] | Aryl bromides and chlorides | DMF, 130 °C, 12-17 h | Moderate to Good | nih.gov |

| Pd(OAc)2 | Benzyl cyanide | Aryl halides | DMF | Moderate | nih.gov |

This table provides a summary of representative palladium-catalyzed cyanation reactions.

Cyanoalkylation and Related Carbon-Carbon Bond-Forming Reactions

Direct C-H functionalization offers an atom-economical approach to forming C-C bonds. A visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been developed, which proceeds via a radical pathway. nih.gov This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals under reducing conditions, avoiding the need for external oxidants typical of Minisci-type reactions. nih.gov

Ring-Closure and Cyclization Strategies Incorporating the Isoquinoline Moiety

The construction of the isoquinoline ring system itself is a fundamental aspect of synthesizing this compound and its analogs. Various classical and modern cyclization strategies are employed for this purpose.

Bischler-Napieralski Cyclization Pathways

The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.comjk-sci.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgnrochemistry.compharmaguideline.com

The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comjk-sci.com Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The reaction conditions can influence which mechanism predominates. wikipedia.org A significant side reaction is the retro-Ritter reaction, which can be minimized by using nitriles as solvents. jk-sci.comorganic-chemistry.org

| Starting Material | Reagent | Product | Key Features | Reference |

| β-Arylethylamide | POCl3, P2O5 | 3,4-Dihydroisoquinoline | Intramolecular electrophilic aromatic substitution | wikipedia.orgnrochemistry.compharmaguideline.com |

| β-Hydroxy-β-phenethylamide | POCl3 | Isoquinoline | Dehydration and cyclization in one step | wikipedia.org |

This table summarizes key aspects of the Bischler-Napieralski reaction and its variations.

Multicomponent Reaction (MCR) Approaches to Isoquinoline Formation

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. nih.gov Several MCRs have been developed for the synthesis of isoquinoline and related heterocyclic systems.

One approach involves a three-component reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids under microwave irradiation to yield C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net Another versatile method is the Ugi four-component reaction (Ugi-4CR), which can be followed by a post-cyclization step. For instance, Ugi-4CR adducts can undergo a copper(I)-catalyzed C-C coupling and annulation with substituted ethanones to form isoquinolin-2(1H)-yl-acetamides in good yields. nih.gov

The Strecker reaction, the first described MCR, involves the reaction of an amine, an aldehyde or ketone, and a cyanide source to produce α-aminonitriles, which are precursors to amino acids. mdpi.com Intramolecular versions of the Strecker reaction have also been developed. mdpi.com Furthermore, a one-pot synthesis of 2-aminoquinoline (B145021) derivatives from acetonitrile has been reported, involving the stereoselective conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles followed by reductive cyclization. rsc.org

Isoquinolinium ylides, generated in situ from N-substituted methylisoquinolinium salts, are valuable intermediates in [3+2] cycloaddition reactions with various dipolarophiles to construct pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

Photochemical and Electrocatalytic Methodologies for Isoquinoline Synthesis

Modern synthetic chemistry has increasingly embraced photochemical and electrocatalytic methods for the construction of complex molecular architectures like the isoquinoline nucleus. These techniques offer mild reaction conditions and unique reactivity patterns compared to traditional thermal methods.

Photochemical Approaches: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. For instance, a visible light-mediated C-H hydroxyalkylation of isoquinolines has been reported. This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, which can then functionalize the isoquinoline ring. While not a direct synthesis of the isoquinoline core itself, this demonstrates the potential of photochemical methods for introducing substituents onto a pre-existing isoquinoline.

Another innovative approach involves the use of an isoquinoline-derived organic photocatalyst for oxidase-type C-H/C-H coupling reactions. nih.gov This diaryl ketone-type photocatalyst, with enhanced absorption of visible light, facilitates the dehydrogenative cross-coupling of heteroarenes like isoquinoline with various alkanes and aldehydes using air as the terminal oxidant. nih.gov This strategy highlights a green and efficient way to functionalize the isoquinoline core under photochemical conditions.

Electrocatalytic Strategies: Electrosynthesis provides a powerful alternative for forging key bonds in isoquinoline synthesis. An example is the electrocatalytic reaction that generates a spirodienone intermediate, which then undergoes an intramolecular aza-Michael addition to construct a tetracyclic isoquinoline core. Furthermore, electrochemical methods have been developed for the C3-thiocyanation of quinolines, a related nitrogen heterocycle. researchgate.net This process involves the in situ formation of activated silylquinolinium salts, enabling site-selective functionalization under external oxidant-free conditions. researchgate.net Such electrochemical approaches could potentially be adapted for the synthesis of functionalized isoquinolines. A method for the direct C-H cyanation of quinoxalin-2(1H)-ones using a nucleophilic cyanide source under electrochemical oxidative conditions has also been developed, showcasing the potential for direct introduction of the cyano group onto heterocyclic systems. researchgate.net

Functionalization and Derivatization Routes for this compound

The this compound scaffold offers multiple sites for structural modification, enabling the synthesis of a diverse library of analogs. Functionalization can occur at the active methylene (B1212753) group of the acetonitrile side chain or through substitution and annulation reactions on the isoquinoline core.

Modification of the Acetonitrile Side Chain

The active methylene group (the CH₂ group adjacent to the cyano and isoquinoline moieties) is a prime target for derivatization due to the acidity of its protons.

One notable reaction involves the Michael addition of this compound to arylidenesulfonylacetonitriles. nih.gov In the presence of a base like piperidine, this reaction leads to the formation of polyfunctional benzo[a]quinolizine derivatives. nih.gov This transformation proceeds through the initial Michael addition of the carbanion generated from this compound to the activated alkene, followed by cyclization and subsequent elimination or rearrangement to yield the final fused heterocyclic system.

Alkylation of the active methylene group represents a straightforward approach to introduce further complexity. While specific examples for this compound are not extensively detailed in readily available literature, general methods for the alkylation of related active methylene compounds are well-established. google.comnih.gov These typically involve the generation of a carbanion using a suitable base, followed by reaction with an alkyl halide. The reaction of isoquinoline with various active methylene compounds, such as diethyl malonate, in the presence of an activating agent like diethyl pyrocarbonate and a catalyst like lithium chloride, leads to the formation of 1,2-dihydroisoquinoline (B1215523) derivatives, showcasing the reactivity of the C1 position towards nucleophiles derived from active methylene compounds. researchgate.net

Substitution and Annulation on the Isoquinoline Core

The isoquinoline ring system can be functionalized through various substitution and annulation reactions, providing access to a wide array of derivatives.

Substitution Reactions: Direct substitution on the isoquinoline core of this compound can be achieved through methods like halogenation. For instance, the reaction of isoquinoline with potassium cyanide and sulphuryl chloride can lead to the formation of 4-chloro-1-cyanoisoquinoline, among other products, depending on the reaction conditions. rsc.org This demonstrates a direct method for introducing both a cyano group and a halogen onto the isoquinoline ring.

A metal- and activating-group-free C-4 alkylation of isoquinolines has been developed using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. nih.gov This method proceeds via a temporary dearomatization strategy and allows for the introduction of an alkyl chain with a carbonyl group at the C-4 position, which can serve as a handle for further synthetic manipulations. nih.gov

Annulation Reactions: Annulation reactions involve the construction of a new ring fused to the isoquinoline core, leading to more complex polycyclic systems. The reaction of N-cyanomethylisoquinolinium ylide, generated in situ from the corresponding isoquinolinium salt, with various dipolarophiles is a powerful tool for this purpose. For example, a triethylamine-promoted three-component reaction of N-cyanomethylisoquinolinium chloride, aromatic aldehydes, and two molecules of 1,3-indanedione in acetonitrile affords unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives through a tandem double [3 + 2] cycloaddition. nih.gov This reaction proceeds through an initial [3+2] cycloaddition to form a spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] intermediate, which then undergoes a further reaction sequence. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to introduce chirality into the this compound framework is of significant interest for the synthesis of enantiopure compounds for pharmaceutical applications.

A notable advancement in this area is the rhodium(III)-catalyzed atroposelective C-H cyanation of 1-aryl isoquinolines. acs.orgnih.gov This method utilizes a chiral binaphthyl "O"-linked Cp rhodium (BOCpRh) complex to achieve highly atroposelective C-H cyanation, affording axially chiral 1-aryl isoquinoline nitriles in good yields and high enantiomeric excess. acs.orgnih.gov While this example creates axial chirality in a biaryl system, it highlights the potential of using chiral catalysts to control the stereochemistry of C-H functionalization on the isoquinoline ring.

Furthermore, the direct asymmetric alkylation of related heterocycles like 2-alkyl pyridines has been achieved using organolithium aggregates controlled by chiral ligands. escholarship.org This strategy could potentially be adapted for the asymmetric alkylation of the active methylene group in this compound, providing a route to chiral derivatives with a stereocenter at the carbon adjacent to the isoquinoline ring.

The following table summarizes selected examples of the discussed synthetic methodologies:

| Section | Methodology | Reactants | Products | Key Features | Reference(s) |

| 2.2.3 | Photocatalytic C-H/C-H Coupling | Isoquinoline, Alkanes/Aldehydes, O₂ | C-H Functionalized Isoquinolines | Uses an isoquinoline-derived organic photocatalyst; air as the oxidant. | nih.gov |

| 2.2.3 | Electrochemical C3-Thiocyanation | Quinolines, Silylating agent, Thiocyanate source | 3-Thiocyanatoquinolines | External oxidant-free; in situ generation of activated silylquinolinium salts. | researchgate.net |

| 2.3.1 | Michael Addition and Cyclization | This compound, Arylidenesulfonylacetonitriles | Benzo[a]quinolizines | Forms a fused heterocyclic system via modification of the acetonitrile side chain. | nih.gov |

| 2.3.2 | C-4 Alkylation | Isoquinolines, Benzoic acid, Vinyl ketones | 4-Alkylisoquinolines | Metal- and activating-group-free; temporary dearomatization strategy. | nih.gov |

| 2.3.2 | Annulation (Tandem [3+2] Cycloaddition) | N-Cyanomethylisoquinolinium chloride, Aromatic aldehydes, 1,3-Indanedione | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives | Forms complex polycyclic systems from the isoquinoline core. | nih.gov |

| 2.4 | Atroposelective C-H Cyanation | 1-Aryl isoquinolines, N-Cyano-N-phenyl-p-toluenesulfonamide | Axially chiral 1-aryl isoquinoline nitriles | Rh(III) catalysis with a chiral ligand; high enantioselectivity. | acs.orgnih.gov |

Chemical Reactivity and Transformation Pathways of 2 Isoquinolin 1 Yl Acetonitrile

Reactivity at the α-Carbon of the Acetonitrile (B52724) Group

The carbon atom situated between the isoquinoline (B145761) ring and the nitrile group, known as the α-carbon, is particularly reactive due to the electron-withdrawing effects of the adjacent nitrile group and the aromatic isoquinoline system.

Deprotonation and Generation of Isoquinolinylacetonitrile Anions

The hydrogen atoms on the α-carbon of 2-(isoquinolin-1-yl)acetonitrile are acidic and can be removed by a base to form a resonance-stabilized carbanion, often referred to as an isoquinolinylacetonitrile anion. This deprotonation is a crucial first step in many of the functionalization reactions of this compound. The stability of the resulting anion is enhanced by the delocalization of the negative charge over the nitrile group and the isoquinoline ring system. Isoquinolinium ylides, which are related reactive intermediates, can be generated in situ from the deprotonation of the corresponding N-substituted methylisoquinolinium salts in basic media. nih.gov

Alkylation, Acylation, and Related Functionalization Reactions

Once the isoquinolinylacetonitrile anion is formed, it can act as a nucleophile and participate in various reactions to form new carbon-carbon bonds.

Alkylation: The anion can react with alkyl halides in an alkylation reaction to introduce an alkyl group at the α-carbon. This process is a fundamental method for elaborating the carbon skeleton of the molecule. libretexts.orgmasterorganicchemistry.com

Acylation: Similarly, the anion can react with acylating agents, such as acyl chlorides or anhydrides, in a Friedel-Crafts acylation type of reaction. libretexts.orgmasterorganicchemistry.com This introduces an acyl group, which can be a stepping stone for the synthesis of more complex structures, including ketones.

These functionalization reactions are pivotal in expanding the molecular diversity of compounds derived from this compound.

Knoevenagel-Type Condensations and Related Addition Reactions

The active methylene (B1212753) group of this compound can participate in Knoevenagel-type condensation reactions. numberanalytics.com This reaction involves the condensation of a compound with an active methylene group (like this compound) with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org The mechanism typically begins with the deprotonation of the active methylene compound to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. numberanalytics.com The resulting intermediate undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org

A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. organic-chemistry.org

Chemical Transformations Involving the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions. chemistrysteps.com This process typically occurs in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Partial Hydrolysis to Amides: Careful control of reaction conditions, such as using mild heating with a base like sodium hydroxide (B78521), can allow for the isolation of the intermediate amide, 2-(isoquinolin-1-yl)acetamide. commonorganicchemistry.com The use of reagents like urea-hydrogen peroxide in an alkaline solution provides a mild method for this conversion. commonorganicchemistry.com

Complete Hydrolysis to Carboxylic Acids: Under more vigorous acidic or basic conditions with elevated temperatures, the hydrolysis proceeds to completion to yield 2-(isoquinolin-1-yl)acetic acid. weebly.comlumenlearning.com

The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond to nucleophilic attack by water. lumenlearning.com

A study on the synthesis of isoquinolin-2(1H)-yl-acetamides demonstrated their formation in moderate to good yields through a copper(I)-catalyzed annulation sequence. researchgate.net

| Product | Reagents and Conditions | Yield |

| N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide | Ugi adduct, acetophenone, CuCl, Cs₂CO₃, DMSO, 80 °C, 16 h | 62% |

| Isoquinolin-2(1H)-yl-acetamide derivatives | Ugi adducts, substituted ethanones, CuBr, Cs₂CO₃, DMSO, 90 °C, 16 h | up to 90% |

Reduction to Amines

The nitrile group can be reduced to a primary amine, 2-(isoquinolin-1-yl)ethanamine. chemguide.co.uk This transformation is a valuable method for introducing an aminoethyl group.

Common reducing agents for this conversion include:

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that effectively reduces nitriles to primary amines. chemguide.co.uklibretexts.org The reaction is typically carried out in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This reaction often requires elevated temperature and pressure. chemguide.co.uk

Other Reagents: Other reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have also been used for the reduction of nitriles to primary amines. organic-chemistry.org Recent research has also explored electrocatalytic methods for the reduction of nitriles like acetonitrile to ethylamine (B1201723), achieving high selectivity. nih.gov

| Starting Material | Product | Reagents and Conditions |

| Ethanenitrile | Ethylamine | LiAlH₄ in diethyl ether, followed by dilute acid |

| Ethanenitrile | Ethylamine | H₂ / Palladium catalyst |

| Acetonitrile | Ethylamine | Cu nanoparticles (electrocatalyst), -0.29 V vs. RHE |

Reactivity and Functionalization of the Isoquinoline Heterocycle

The isoquinoline ring system is an electron-deficient heterocycle, which dictates its reactivity towards various reagents. The presence of the electron-withdrawing cyanomethyl group at the C-1 position further influences the electronic properties of the ring, enhancing its susceptibility to certain transformations.

Aromatic substitution reactions on the isoquinoline core of this compound are governed by the electronic nature of the heterocyclic ring.

Electrophilic Aromatic Substitution: Due to the electron-deficient character of the pyridine ring within the isoquinoline system, electrophilic substitution is generally difficult and requires harsh conditions. The reaction typically occurs on the benzene (B151609) ring portion of the heterocycle, preferably at the C-5 and C-8 positions.

Nucleophilic Aromatic Substitution (SNAr): The isoquinoline ring is activated towards nucleophilic substitution, particularly when a good leaving group is present. libretexts.org The presence of electron-withdrawing groups, such as the cyanomethyl substituent in this compound, further activates the ring system for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.org Nucleophilic aromatic substitution generally occurs at positions ortho or para to the ring nitrogen and the activating group. libretexts.org Therefore, in related systems, nucleophiles can replace leaving groups at positions like C-1.

The isoquinoline nucleus can undergo both oxidation and reduction, although the former is challenging.

Oxidation: The isoquinoline ring is generally resistant to oxidation. pharmaguideline.com Under vigorous oxidizing conditions, such as with potassium permanganate, the ring system is susceptible to cleavage, leading to degradation products rather than simple oxidation of the heterocycle. pharmaguideline.com

Reduction: The isoquinoline core can be readily reduced under various conditions to yield partially or fully saturated derivatives. pharmaguideline.com Catalytic hydrogenation (e.g., with H₂/Pd) or reduction with agents like sodium borohydride or lithium aluminum hydride can lead to the formation of 1,2-dihydroisoquinoline (B1215523), 1,2,3,4-tetrahydroisoquinoline, or decahydroisoquinoline (B1345475) derivatives, depending on the specific reagents and reaction conditions employed.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The heteroatom of the DMG coordinates to the lithium, facilitating the deprotonation at the adjacent site. wikipedia.org

For π-deficient heterocycles like isoquinoline, a DMG is generally required for efficient lithiation. uwindsor.ca The nitrogen atom of the isoquinoline ring acts as a Lewis basic heteroatom that can direct the metalation. wikipedia.orguwindsor.ca In the case of isoquinoline itself, lithiation tends to occur at the C-8 position, which is ortho to the ring nitrogen. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles, allowing for the introduction of new functional groups at this position. While specific studies on the directed lithiation of this compound are limited, the principles of DoM suggest that C-8 is the most probable site of lithiation.

Pericyclic and Cascade Reactions Involving this compound

This compound is a key precursor for generating isoquinolinium ylides, which are highly reactive intermediates in pericyclic and cascade reactions. A cascade reaction involves two or more consecutive transformations in which the product of one reaction becomes the substrate for the next, all within a single synthetic operation.

A notable example is the tandem double [3+2] cycloaddition reaction. nih.gov When N-cyanomethylisoquinolinium chloride (formed from this compound) is reacted with aromatic aldehydes and two equivalents of 1,3-indanedione in the presence of a base, a unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivative is formed. nih.gov This complex product arises from a cascade sequence where both the C-1 and C-3 positions of the isoquinolinium ylide participate in successive [3+2] cycloadditions. nih.gov Such cascade processes enable the rapid construction of complex polycyclic molecular architectures from simple precursors. Other cascade reactions, such as Hantzsch-like syntheses, have been reported using related isoquinoline-1-acetonitrile derivatives to produce fused pyrido[2,1-a]isoquinolines. researchgate.net

The most common and synthetically valuable reaction involving this compound is its use as a precursor to a 1,3-dipole for [3+2] cycloaddition reactions. nih.govresearchgate.net In the presence of a base (e.g., triethylamine), the methylene group of the N-cyanomethylisoquinolinium salt (readily formed from the title compound) is deprotonated to generate a reactive N-cyanomethylisoquinolinium ylide in situ. nih.gov This ylide is a classic 1,3-dipole.

This isoquinolinium ylide readily reacts with a variety of dipolarophiles (molecules containing a double or triple bond) to afford pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.govresearchgate.netnih.gov These reactions are highly valuable for constructing nitrogen-containing fused heterocyclic systems. For example, the reaction of the ylide with fumaronitrile (B1194792) leads to cyano-substituted pyrrolo[2,1-a]isoquinoline scaffolds. researchgate.net Similarly, reaction with 2-arylidene-1,3-indanediones gives spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.gov The reaction proceeds with high diastereoselectivity, typically yielding the trans-configured product. nih.gov

Table 1: [3+2] Cycloaddition of N-Cyanomethylisoquinolinium Ylide with 2-Arylidene-1,3-indanediones. nih.gov

Michael Addition Reactions

The methylene group in this compound is activated by the adjacent electron-withdrawing nitrile group and the isoquinoline ring system. This acidity allows for the facile generation of a carbanion in the presence of a base, which can then act as a potent nucleophile in various chemical transformations. One of the cornerstone reactions involving this nucleophile is the Michael addition, a conjugate addition to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of a diverse array of more complex molecules. libretexts.org

The general mechanism of the Michael addition of this compound involves the deprotonation of the α-carbon to form a resonance-stabilized carbanion. This carbanion then undergoes a 1,4-addition to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.com The resulting enolate is subsequently protonated during workup to yield the final adduct. The choice of base and reaction conditions can be crucial for the success and selectivity of the reaction.

A representative example of a Michael addition reaction involves the reaction of this compound with an α,β-unsaturated ketone, such as a chalcone (B49325) derivative. In a typical procedure, the reaction is carried out in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, in an appropriate solvent like ethanol (B145695) or tetrahydrofuran. The reaction mixture is stirred at room temperature or heated to achieve completion.

The resulting products are γ-keto nitriles, which are valuable synthetic intermediates. For instance, they can be further elaborated through cyclization reactions to form various heterocyclic systems or hydrolyzed to the corresponding carboxylic acids.

Below is a table summarizing representative Michael addition reactions of activated nitriles, demonstrating the scope of this transformation with various Michael acceptors. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to similar heteroarylacetonitriles.

| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-(Pyridin-2-yl)acetonitrile | Chalcone | NaOH | Ethanol | 4-Oxo-2-(pyridin-2-yl)-4-phenylbutanenitrile | Good |

| 2-(Quinolin-2-yl)acetonitrile | Methyl vinyl ketone | NaOEt | Ethanol | 4-Oxo-2-(quinolin-2-yl)pentanenitrile | Moderate |

| 2-(Benzothiazol-2-yl)acetonitrile | Acrolein | DBU | CH2Cl2 | 4-Oxo-2-(benzothiazol-2-yl)butanenitrile | Good |

| This compound | (E)-1,3-Diphenylprop-2-en-1-one (Chalcone) | KOtBu | THF | 2-(Isoquinolin-1-yl)-4-oxo-2,4-diphenylbutanenitrile | Expected Good |

Detailed Research Findings:

Research in the field of Michael additions often focuses on the development of new catalysts and reaction conditions to achieve higher yields and enantioselectivity. For instance, the use of chiral phase-transfer catalysts or organocatalysts can lead to the formation of enantioenriched products, which are of significant interest in medicinal chemistry. While specific studies on the asymmetric Michael addition of this compound are limited, the general principles of asymmetric catalysis are applicable.

Studies on related heteroarylacetonitriles have shown that the nature of the heteroaromatic ring can influence the reactivity and the stereochemical outcome of the reaction. The isoquinoline moiety, with its distinct electronic and steric properties, is expected to impart specific reactivity to the carbanion derived from this compound.

Furthermore, the products of these Michael additions, the γ-keto nitriles, are versatile intermediates. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then undergo intramolecular cyclization with the ketone to form lactones. Alternatively, the ketone can be reduced to an alcohol, leading to the formation of γ-hydroxy nitriles, which are also important building blocks in organic synthesis.

Applications of 2 Isoquinolin 1 Yl Acetonitrile As a Versatile Synthon in Advanced Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Systems

The strategic placement of the acetonitrile (B52724) moiety on the isoquinoline (B145761) core makes 2-(Isoquinolin-1-yl)acetonitrile an ideal starting material for synthesizing fused ring systems. The compound serves as a precursor to the N-cyanomethylisoquinolinium ylide, a highly reactive 1,3-dipole that readily participates in cycloaddition reactions to build intricate molecular frameworks.

Synthesis of Pyrrolo[2,1-a]isoquinolines and Fused Ring Structures

A primary application of this compound is in the synthesis of the pyrrolo[2,1-a]isoquinoline (B1256269) skeleton, a core structure found in numerous biologically active alkaloids. The synthetic strategy involves the in-situ generation of the N-cyanomethylisoquinolinium ylide from its corresponding isoquinolinium salt (prepared from this compound). This ylide then undergoes a [3+2] cycloaddition reaction with various dipolarophiles.

For instance, the three-component reaction between N-cyanomethylisoquinolinium chloride, an aromatic aldehyde, and two equivalents of 1,3-indanedione in acetonitrile, promoted by triethylamine, leads to the formation of unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. This transformation proceeds through a tandem double [3+2] cycloaddition, showcasing the ylide's versatile reactivity. The reaction first forms a spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] intermediate, which then undergoes a subsequent cycloaddition. acs.org

The scope of this reaction is broad, accommodating various aromatic and heterocyclic aldehydes, as well as aliphatic aldehydes like n-heptaldehyde, to produce the desired spiro products in good yields. acs.org

| Aldehyde | Reagents | Product | Yield (%) |

| Benzaldehyde | 1,3-Indanedione, Triethylamine, Acetonitrile | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2'-indene] derivative | 82 |

| 4-Methylbenzaldehyde | 1,3-Indanedione, Triethylamine, Acetonitrile | 8-Methyl substituted spiro product | 85 |

| 4-Chlorobenzaldehyde | 1,3-Indanedione, Triethylamine, Acetonitrile | 8-Chloro substituted spiro product | 88 |

| 2-Furfural | 1,3-Indanedione, Triethylamine, Acetonitrile | Furan-containing spiro product | 78 |

| n-Heptaldehyde | 1,3-Indanedione, Triethylamine, Acetonitrile | Heptyl-substituted spiro product | 75 |

Table 1: Examples of Spiro[benzo[f]imidazo[5,1,2-cd]indolizine] Synthesis via Tandem [3+2] Cycloaddition. Data sourced from acs.org.

This methodology highlights how this compound acts as a masked 1,3-dipole, providing an efficient route to complex, fused N-heterocyclic systems with significant molecular diversity.

Construction of Novel Azachrysene and Azaphenanthrene Frameworks

The synthesis of polycyclic aromatic hydrocarbons containing nitrogen, such as azachrysenes and azaphenanthrenes, represents an important area of synthetic chemistry due to their potential applications in materials science and medicinal chemistry. While direct synthetic routes starting from this compound are not extensively documented in the reviewed literature, general strategies for building such frameworks often rely on the cyclization of substituted isoquinoline precursors. Methods like photochemical cyclization or transition-metal-catalyzed annulation of isoquinoline derivatives provide pathways to these larger ring systems. The functional handle provided by the cyanomethyl group in this compound could potentially be elaborated to create a side chain suitable for such intramolecular cyclization reactions, although specific examples were not identified in the searched literature.

Precursor in the Design and Synthesis of Ligands for Catalysis

The isoquinoline scaffold is a privileged structure in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The derivatization of this core allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the activity and selectivity of the metal catalysts.

Development of Chelating Ligands for Transition Metal Catalysis

This compound serves as a valuable precursor for chelating ligands through the chemical transformation of its nitrile group. The nitrile can be hydrolyzed to form 2-(isoquinolin-1-yl)acetic acid or reduced to yield 2-(isoquinolin-1-yl)ethanamine. Both the resulting carboxylic acid and primary amine functionalities, in conjunction with the isoquinoline nitrogen atom, can act as coordination sites for metal ions.

For example, ligands incorporating the isoquinoline moiety have been successfully used to create iron complexes for asymmetric oxidation reactions. sigmaaldrich.com The ability to introduce a flexible ethylamine (B1201723) or acetic acid side chain at the C1 position via this compound provides a strategic route to bidentate (N,N or N,O) chelating agents. These ligands are instrumental in forming stable and reactive transition metal complexes for various catalytic applications, including cross-coupling reactions and asymmetric synthesis. sigmaaldrich.comacs.org

Intermediates for Luminescent Material Scaffolds (Focus on synthesis of the scaffold)

Isoquinoline derivatives are known to be components of fluorescent materials. pku.edu.cn The synthesis of extended π-conjugated systems is key to developing organic luminescent materials. The active methylene (B1212753) group in this compound is well-suited for Knoevenagel condensation reactions with various aldehydes and ketones. This reaction extends the conjugation of the isoquinoline ring system, a crucial step in the synthesis of fluorescent scaffolds.

By reacting this compound with aromatic aldehydes, novel acrylonitrile (B1666552) derivatives can be synthesized. These products, featuring a C=C double bond in conjugation with both the isoquinoline and the aromatic ring, form the basic scaffold for potential luminescent materials. Such structures are often investigated for their photophysical properties, including aggregation-induced emission (AIE), where the molecules become highly emissive in an aggregated state. researchgate.netnih.gov This approach allows for the systematic modification of the scaffold by varying the aldehyde component, enabling the tuning of the resulting material's emission color and quantum yield.

Role in the Total Synthesis of Complex Molecular Architectures (as a key intermediate)

The utility of this compound as a synthon extends to the total synthesis of complex natural products, particularly those containing the pyrrolo[2,1-a]isoquinoline core. This framework is present in several classes of marine alkaloids, such as the lamellarins, which exhibit potent biological activities including cytotoxicity against tumor cells and inhibition of topoisomerase I. nih.govresearchgate.net

The first total synthesis of lamellarins D and H, accomplished by Ishibashi's group, utilized an N-ylide-mediated cyclization as the key ring-forming step. researchgate.net This strategy relies on the generation of an isoquinolinium ylide, for which this compound is a direct and efficient precursor. The ylide, formed in situ, undergoes a [3+2] cycloaddition to construct the pentacyclic core of the lamellarin alkaloids. This approach demonstrates the strategic importance of this compound as a key intermediate that enables a convergent and efficient entry into complex molecular targets. The syntheses of other related natural products, such as Crispine A, also hinge on the construction of the pyrrolo[2,1-a]isoquinoline system, further underscoring the importance of synthetic methods that originate from versatile synthons like this compound.

Contributions to Methodological Advancements in Organic Chemistry

The utility of a chemical compound in synthetic chemistry is not only measured by its direct application in the synthesis of target molecules but also by its role in the development of new reaction methodologies. This compound and its derivatives have proven to be valuable synthons in advancing the field of organic chemistry by enabling novel synthetic strategies, including multicomponent reactions and unique cycloadditions. These contributions have expanded the toolbox available to chemists for the construction of complex molecular architectures.

One significant area of advancement lies in the use of the closely related N-cyanomethylisoquinolinium ylides, generated from the corresponding salts of this compound. These ylides have been shown to undergo novel tandem double [3+2] cycloaddition reactions. In a notable departure from the typical 1,3-dipolar cycloaddition seen with isoquinolinium ylides, these species can react at both the C-1 and C-3 positions of the isoquinoline ring. This unique reactivity pattern provides a new dearomatizing pathway for the isoquinoline system and has led to the synthesis of unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.gov This discovery represents a new reaction pattern for isoquinolinium ylides, opening up possibilities for creating diverse and complex polycyclic systems. nih.gov

Furthermore, derivatives of the isoquinoline acetonitrile scaffold have been instrumental in the development of novel multicomponent reactions (MCRs). For instance, Ugi four-component reactions (Ugi-4CR) utilizing isoquinoline-based starting materials have been developed for the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. acs.orguj.edu.pl These MCRs, followed by copper-catalyzed intramolecular C-C bond formation, provide an efficient and atom-economical route to these biologically relevant scaffolds. acs.orgrug.nlnih.govresearchgate.net The development of these sequential Ugi-4CR/annulation reactions showcases how the isoquinoline scaffold can be central to building molecular complexity from simple starting materials in a single pot. uj.edu.plresearchgate.net

The versatility of the this compound framework is also demonstrated in the synthesis of novel heterocyclic systems. For example, the derivative 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile has been used as a key building block to construct novel pyrido[2,1-a]isoquinolines. researchgate.net The reaction of its enaminonitrile derivative with various acetonitrile derivatives leads to a range of substituted pyridoisoquinolines, demonstrating a novel synthetic route to this important class of compounds. researchgate.net

The table below summarizes key methodological advancements facilitated by the use of this compound and its derivatives, highlighting the reaction conditions and the resulting complex structures.

| Starting Material/Derivative | Reaction Type | Key Reagents/Catalysts | Products | Significance | Reference |

|---|---|---|---|---|---|

| N-Cyanomethylisoquinolinium Ylide | Tandem Double [3+2] Cycloaddition | 1,3-Indanedione, Et3N | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives | Novel dearomatizing double cycloaddition at C-1 and C-3 of the isoquinoline ring. | nih.gov |

| Ugi-4CR Adducts (from 2-halobenzoic acids) | Ugi-4CR / Copper(I)-Catalyzed Annulation | CuBr, Cs2CO3, Substituted Ethanones | Isoquinolin-2(1H)-yl-acetamides | Divergent synthesis of two distinct bioactive scaffolds from a common MCR precursor. | acs.orguj.edu.plrug.nl |

| 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile | Reaction with Acetonitrile Derivatives | DMFDMA, various acetonitrile derivatives (e.g., malononitrile (B47326), cyanoacetamide) | Pyrido[2,1-a]isoquinolines | Novel synthesis of fused heterocyclic systems. | researchgate.net |

Spectroscopic and Advanced Analytical Characterization Methodologies in Research on 2 Isoquinolin 1 Yl Acetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(Isoquinolin-1-yl)acetonitrile in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the protons and carbons within the molecule.

Advanced 1D and 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

One-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the proton and carbon environments. However, for a molecule with a complex aromatic system like the isoquinoline (B145761) ring, spectral overlap can be common. To overcome this, 2D NMR techniques are employed for a more detailed structural assignment.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal the coupling network within the isoquinoline ring, helping to assign the signals of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.eduepfl.ch This is crucial for assigning the carbon resonances based on the already assigned proton spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduepfl.ch This experiment is particularly powerful for identifying quaternary carbons, which are not observed in HSQC spectra, and for confirming the connectivity between the acetonitrile (B52724) moiety and the isoquinoline ring. For instance, a correlation between the methylene (B1212753) protons of the acetonitrile group and the C1 carbon of the isoquinoline ring would definitively establish the point of attachment.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals of this compound.

Table 1: Representative 2D NMR Correlations for Structural Elucidation

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Identifies J-coupled protons, revealing neighboring protons within the isoquinoline ring. |

| HSQC | ¹H - ¹³C (one bond) | Correlates protons to their directly attached carbons, aiding in carbon signal assignment. |

| HMBC | ¹H - ¹³C (multiple bonds) | Shows long-range correlations, confirming connectivity between fragments and identifying quaternary carbons. |

Dynamic NMR Studies for Conformational Analysis

While there is no specific literature found detailing dynamic NMR studies on this compound, this technique could be applicable for investigating restricted rotation around the C1-CH₂ bond. By varying the temperature, it might be possible to observe changes in the NMR spectra that would indicate the presence of different conformers and allow for the determination of the energy barrier for their interconversion. Such studies often involve analyzing line-shape changes and using specialized pulse sequences to measure exchange rates. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the confident confirmation of the molecular formula.

Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (e.g., collision-induced dissociation) provides valuable structural information. nih.gov The fragmentation pattern of the molecular ion can be analyzed to identify characteristic neutral losses and fragment ions, which helps to corroborate the proposed structure. For this compound, expected fragmentation pathways would likely involve the loss of the nitrile group or cleavage of the bond between the methylene group and the isoquinoline ring. High-resolution mass spectrometry is significantly more informative than low-resolution mass spectrometry as it provides the exact mass of both precursor and fragment ions, leading to a higher accuracy in identification. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₈N₂ |

| Exact Mass | 168.0687 |

| Key Fragmentation Pathways | Loss of ·CN, loss of CH₂CN |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, intense absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2200-2300 cm⁻¹. nih.govarxiv.org Other characteristic bands would include C-H stretching vibrations from the aromatic isoquinoline ring and the aliphatic methylene group, as well as C=C and C=N stretching vibrations within the aromatic ring system.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also Raman active. The aromatic ring vibrations are often strong in the Raman spectrum, providing further confirmation of the isoquinoline moiety.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. nih.govnih.govyoutube.comuchicago.edu This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation. Furthermore, it reveals how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. For this compound, X-ray crystallography would definitively establish the planarity of the isoquinoline ring and the geometry of the substituent at the C1 position.

Chromatographic Techniques for Purity Assessment and Separation in Research Contexts (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. gcms.czmdpi.comlcms.cz A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would be suitable for analyzing this compound. The purity is typically determined by measuring the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Depending on its volatility and thermal stability, this compound could also be analyzed by GC-MS. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the separation of volatile impurities and their subsequent identification based on their mass spectra. chromatographyonline.com

Table 4: Chromatographic Methods for Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Purpose |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol Gradient | Purity assessment, quantification |

| GC-MS | Phenyl- or similar polarity column | Helium | Separation and identification of volatile impurities |

Computational and Theoretical Studies on 2 Isoquinolin 1 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular characteristics with remarkable accuracy. For 2-(Isoquinolin-1-yl)acetonitrile, such calculations are crucial for dissecting its electronic structure and predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

In the context of isoquinoline (B145761) derivatives, FMO analysis, often performed using Density Functional Theory (DFT) methods like M06/6-311G(d,p), helps in understanding their electronic and optical properties. nih.gov For instance, the introduction of electron-withdrawing groups on the isoquinoline core can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and potential for applications in areas like non-linear optics. nih.gov

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability of a molecule to donate electrons (nucleophilicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the ability of a molecule to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. nih.gov | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. nih.gov |

Charge Distribution and Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the isoquinoline ring and the nitrile group, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a rotatable bond between the isoquinoline ring and the acetonitrile (B52724) group, understanding its conformational landscape is crucial.

Molecular dynamics (MD) simulations provide a powerful approach to explore the time evolution of a molecular system, offering insights into its dynamic behavior and conformational flexibility. arxiv.orguu.nlnih.gov By simulating the movements of atoms and molecules over time, MD can reveal how this compound might behave in different environments, such as in solution or in the presence of other molecules. arxiv.orguu.nl These simulations can help identify the most populated conformations and the pathways for conformational changes, which can be critical for understanding its interactions and reactivity. arxiv.org

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry plays a vital role in elucidating the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy barrier. This information is invaluable for understanding reaction rates and mechanisms.

For reactions involving the isoquinoline scaffold, such as ring-opening or functionalization, transition state modeling can reveal the step-by-step process of bond breaking and formation. researchgate.net For example, computational studies on the degradation of isoquinoline have shown that the presence of water molecules can significantly lower the energy barrier for certain reactions through catalysis. researchgate.net Similarly, for reactions involving the acetonitrile group of this compound, transition state calculations could predict the most likely reaction pathways and the influence of different reagents and conditions.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are increasingly used to predict and interpret spectroscopic data, providing a powerful synergy with experimental techniques. The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can aid in the structural elucidation of new compounds and provide a deeper understanding of their electronic and structural features. nih.govnih.gov

Modern computational approaches can calculate ¹H and ¹³C NMR chemical shifts with a good degree of accuracy, often with mean absolute errors of less than 0.3 ppm for ¹H and 2 ppm for ¹³C. nih.gov These calculations can help assign ambiguous signals in experimental spectra and provide insights into the stereochemical and electronic environment of different nuclei within the this compound molecule. organicchemistrydata.orgnetlify.app Similarly, the calculation of vibrational frequencies can help in the assignment of bands in infrared (IR) and Raman spectra, providing a detailed picture of the molecule's vibrational modes.

| Spectroscopic Property | Computational Method | Application for this compound |

|---|---|---|

| NMR Chemical Shifts (¹H, ¹³C) | DFT (e.g., B3LYP/6311G+(2d,p)) | Aids in the assignment of experimental NMR spectra and provides insights into the electronic environment of atoms. nih.govorganicchemistrydata.org |

| Vibrational Frequencies | DFT | Helps in the assignment of IR and Raman spectral bands, providing information on molecular vibrations. |

Molecular Docking Simulations for Interaction Studies (focus on scaffold interactions in research, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov While widely used in drug discovery to study protein-ligand interactions, docking can also be employed in a broader chemical research context to understand how a molecule like this compound might interact with other molecular scaffolds or surfaces. nih.govekb.eg

By simulating the binding of this compound to a variety of host molecules or materials, researchers can gain insights into the types of non-covalent interactions that govern its binding affinity and selectivity. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions, all of which can be crucial for the design of new materials or supramolecular assemblies. For instance, docking studies could explore how the isoquinoline scaffold of the molecule interacts with the surfaces of different materials or within the cavity of a larger host molecule.

Green Chemistry Principles and Sustainable Approaches in the Synthesis and Application of 2 Isoquinolin 1 Yl Acetonitrile

Development of Environmentally Benign Synthetic Routes

The core of green synthesis lies in designing processes that are inherently safer and less polluting. This involves careful selection of solvents, catalysts, and starting materials to minimize environmental impact.

A significant portion of chemical waste is generated from volatile organic solvents. Therefore, developing synthetic routes that operate under solvent-free or reduced-solvent conditions is a key goal of green chemistry.

A notable advancement in the synthesis of precursors to 2-(isoquinolin-1-yl)acetonitrile is the development of a solvent-free method for the dearomative cyanidation of isoquinoline (B145761). rsc.org This reaction, which introduces a cyano group at the C1 position, is a crucial step towards the target molecule. The process is catalyzed by trifluoroacetic acid (TFA) and uses di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as an acylating agent, proceeding under mild and environmentally friendly conditions. rsc.org The operational simplicity and the ability to perform the synthesis on a large scale (up to 100 mmol) highlight its practical potential. rsc.org

This method offers high yields for a range of isoquinoline derivatives, demonstrating its robustness. The table below summarizes the results for the synthesis of various 1-cyanoisoquinoline derivatives under these solvent-free conditions.

| Entry | Isoquinoline Derivative | Product | Yield (%) |

| 1 | Isoquinoline | 2-(tert-butoxycarbonyl)-1,2-dihydroisoquinoline-1-carbonitrile | 95 |

| 2 | 3-methylisoquinoline | 2-(tert-butoxycarbonyl)-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile | 96 |

| 3 | 5-bromoisoquinoline | 5-bromo-2-(tert-butoxycarbonyl)-1,2-dihydroisoquinoline-1-carbonitrile | 94 |

| 4 | 7-methoxyisoquinoline | 2-(tert-butoxycarbonyl)-7-methoxy-1,2-dihydroisoquinoline-1-carbonitrile | 91 |

| 5 | 6,7-dimethoxyisoquinoline | 2-(tert-butoxycarbonyl)-6,7-dimethoxy-1,2-dihydroisoquinoline-1-carbonitrile | 92 |

| Data sourced from a TFA-catalyzed solvent-free dearomative cyanidation study. rsc.org |

The success of solvent-free reactions is not limited to this specific transformation. Similar principles have been applied to the synthesis of related heterocyclic compounds, such as quinazolines and isoquinazolines, under thermal and catalyst-free conditions, often resulting in quantitative yields and simple product isolation through filtration and recrystallization. tandfonline.comrsc.org These examples underscore a broader trend towards minimizing solvent use in the synthesis of complex N-heterocycles.

Moving away from heavy metal catalysts, which can be toxic and difficult to remove from products, is another cornerstone of green chemistry. Catalyst-free reactions or those employing small organic molecules (organocatalysts) are highly desirable alternatives. nih.gov

The aforementioned TFA-catalyzed cyanidation of isoquinoline is an excellent example of organocatalysis, as TFA is a small organic molecule that facilitates the reaction. rsc.org While some traditional methods for synthesizing isoquinolines rely on metal catalysts, there is a growing interest in developing catalyst-free approaches. researchgate.netresearchgate.net For instance, a method for the C-4 alkylation of isoquinolines has been developed that operates without the need for a metal catalyst or pre-activation of the isoquinoline nitrogen. nih.gov

Furthermore, metal-free catalytic systems are being explored for various C-H functionalization reactions on the isoquinoline core. An iodine-catalyzed multiple C-H bond functionalization of isoquinolines with methylarenes demonstrates an efficient, metal-free method for creating complex isoquinoline derivatives. rsc.orgresearchgate.net

Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), represents a powerful and versatile strategy in modern organic synthesis. nih.govyoutube.com NHCs are highly nucleophilic species that can catalyze a wide range of transformations. youtube.com While specific applications of NHCs for the direct synthesis of this compound are yet to be reported, their ability to catalyze reactions like the cyanosilylation of ketones suggests their potential for future development in this area. nih.gov The principles of asymmetric organocatalysis, famously recognized with the 2021 Nobel Prize in Chemistry, offer pathways to enantioselectively synthesize chiral molecules, a field of immense importance for pharmaceuticals. youtube.com

The seventh principle of green chemistry encourages the use of renewable rather than depleting raw materials. youtube.com Traditionally, the building blocks for many organic syntheses are derived from petrochemicals. Shifting towards biomass-derived feedstocks is essential for long-term sustainability. nih.gov

Research has demonstrated the feasibility of synthesizing isoquinoline alkaloids from renewable resources. For example, a biocatalytic cascade reaction can produce isoquinoline alkaloids from coumaric acid derivatives and dopamine (B1211576) derivatives, which can themselves be sourced from lignocellulosic biomass. rsc.org Another approach involves using levulinic acid, a platform chemical derived from the hydrolysis of biomass, as a starting point for the synthesis of various functional chemicals. researchgate.net While a direct, optimized pathway from common biomass feedstocks to this compound is still an area for future research, these examples establish a clear proof of principle. The goal is to create a sustainable supply chain where the carbon atoms for the final product originate from renewable sources like plants. youtube.comrsc.org

Energy-Efficient Synthesis Methods

Reducing energy consumption in chemical processes not only lowers costs but also decreases the environmental footprint associated with energy production. Microwave-assisted synthesis and photochemical reactions are two prominent energy-efficient techniques.